Comparative Functional Activity at Nicotinic Acetylcholine Receptor (nAChR) Subtypes
In functional assays, 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one demonstrated differential agonist activity across human nicotinic acetylcholine receptor (nAChR) subtypes. It exhibited an EC₅₀ of 7,000 nM at the α3β4 subtype, compared to a weaker EC₅₀ of 9,000 nM at the α2β4 subtype [1]. This 1.3-fold difference in potency is a quantifiable selectivity profile within this compound class.
| Evidence Dimension | Functional agonist activity (EC₅₀) |
|---|---|
| Target Compound Data | 7,000 nM (α3β4 nAChR) [1] |
| Comparator Or Baseline | Target compound at α2β4 nAChR (EC₅₀ = 9,000 nM) [1] |
| Quantified Difference | 1.3-fold higher potency at α3β4 versus α2β4 subtype |
| Conditions | Recombinant human nAChR subtypes expressed in HEK-293 cells; functional agonist assay [1] |
Why This Matters
This quantifiable, albeit moderate, subtype selectivity profile provides a basis for prioritizing this specific chloroacetyl derivative over analogs with unknown or no nAChR functional data, which is critical for neuroscience-focused procurement.
- [1] BindingDB. (n.d.). BDBM50369150 (CHEMBL1788226) Affinity Data. Retrieved from https://w.bindingdb.org/ View Source
